

Application Notes: Quantitative Determination of Angiogenin Using a Sandwich ELISA Protocol

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Compound of Interest		
Compound Name:	Angiogenin (108-122)	
Cat. No.:	B8057130	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenin (ANG) is a 14 kDa ribonuclease involved in the formation of new blood vessels (angiogenesis). It is implicated in various physiological and pathological processes, including tumor growth and amyotrophic lateral sclerosis (ALS). While the full-length protein is a key focus of research, specific fragments of Angiogenin may also have biological relevance. This document provides a detailed protocol and data analysis guide for the quantitative determination of Angiogenin using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Disclaimer: The following protocol is a generalized procedure based on commercially available ELISA kits for the full-length Human Angiogenin protein. No specific commercial ELISA kits for the **Angiogenin (108-122)** peptide fragment were identified. This protocol is intended as a representative guide and may require optimization for specific laboratory conditions or for the development of an assay for the **Angiogenin (108-122)** fragment.

Principle of the Sandwich ELISA

The sandwich ELISA is a highly sensitive and specific method for detecting an antigen. In this assay, a capture antibody specific for Angiogenin is pre-coated onto the wells of a microplate. When the sample is added, the Angiogenin present binds to the capture antibody. A second, biotinylated detection antibody that recognizes a different epitope on Angiogenin is then added, forming a "sandwich" complex. Streptavidin conjugated to horseradish peroxidase (HRP) is



subsequently introduced, which binds to the biotin on the detection antibody. Finally, a chromogenic substrate for HRP is added, resulting in a color change proportional to the amount of Angiogenin in the sample. The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated using known concentrations of Angiogenin, which is then used to determine the concentration of Angiogenin in the unknown samples.[1][2]

Experimental Protocols Materials Required

- Pre-coated 96-well microplate
- · Lyophilized Angiogenin standard
- Biotinylated detection antibody
- Streptavidin-HRP conjugate
- Assay Diluent
- Wash Buffer (concentrate)
- TMB Substrate
- Stop Solution
- Plate sealer
- Microplate reader capable of measuring absorbance at 450 nm
- Precision pipettes and tips
- Distilled or deionized water
- Graduated cylinders
- Tubes for standard and sample dilutions

Reagent Preparation



- Angiogenin Standard: Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Allow it to sit for at least 15 minutes with gentle agitation before making dilutions. Prepare a dilution series of the standard in Assay Diluent to generate a standard curve.
- Biotinylated Detection Antibody: Dilute the detection antibody to the working concentration in Assay Diluent.
- Streptavidin-HRP Conjugate: Dilute the Streptavidin-HRP conjugate to the working concentration in Assay Diluent.
- Wash Buffer: If provided as a concentrate, dilute it with distilled or deionized water to the working concentration.

Assay Procedure

It is recommended that all standards, controls, and samples be run in duplicate.

- Add Assay Diluent: Add 50 μL of Assay Diluent to each well.
- Add Standards and Samples: Add 100 μL of the prepared standards and samples to the appropriate wells.
- Incubation: Cover the plate with a plate sealer and incubate for 2.5 hours at room temperature or overnight at 4°C.[3]
- Wash: Aspirate or decant the contents of the wells. Wash the wells four times with 300 μL of Wash Buffer per well. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.
- Add Detection Antibody: Add 100 μL of the diluted biotinylated detection antibody to each well.
- Incubation: Cover the plate and incubate for 1 hour at room temperature.
- Wash: Repeat the wash step as described in step 4.
- Add Streptavidin-HRP: Add 100 μL of the diluted Streptavidin-HRP conjugate to each well.



- Incubation: Cover the plate and incubate for 45 minutes at room temperature.
- Wash: Repeat the wash step as described in step 4.
- Substrate Addition: Add 100 μL of TMB Substrate to each well.
- Incubation: Incubate the plate for 30 minutes at room temperature in the dark.
- Stop Reaction: Add 50 μL of Stop Solution to each well. The color in the wells should change from blue to yellow.
- Read Plate: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis

- Calculate Average Absorbance: Calculate the average absorbance for each set of replicate standards, controls, and samples.
- Subtract Background: Subtract the average absorbance of the blank (zero standard) from the average absorbance of all other standards, controls, and samples.
- Generate Standard Curve: Plot the corrected absorbance values for the standards on the yaxis against their corresponding concentrations on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for generating the standard curve.
- Determine Sample Concentrations: Use the standard curve to interpolate the concentration of Angiogenin in the unknown samples. Multiply the interpolated concentration by any dilution factor used for the samples.

Data Presentation

Table 1: Example Standard Curve Data



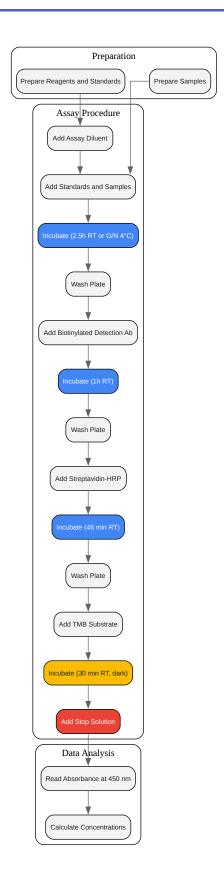
Standard Concentration (pg/mL)	Average Absorbance (450 nm)	Corrected Absorbance
0	0.050	0.000
15.6	0.105	0.055
31.2	0.158	0.108
62.5	0.265	0.215
125	0.480	0.430
250	0.895	0.845
500	1.650	1.600
1000	2.850	2.800

Table 2: Sample Data

Sample ID	Dilution Factor	Average Absorbance (450 nm)	Corrected Absorbance	Calculated Concentrati on (pg/mL)	Final Concentrati on (pg/mL)
Sample 1	2	0.350	0.300	85.2	170.4
Sample 2	5	0.620	0.570	165.8	829.0
Sample 3	1	1.250	1.200	360.5	360.5

Visualizations

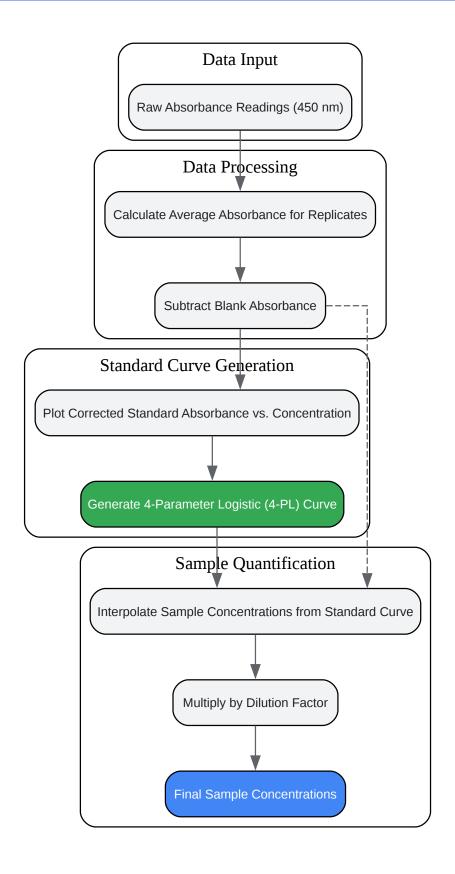




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Caption: Workflow diagram of the Angiogenin sandwich ELISA protocol.





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Caption: Flowchart for the analysis of Angiogenin ELISA data.



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References

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- 2. assaygenie.com [assaygenie.com]
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- To cite this document: BenchChem. [Application Notes: Quantitative Determination of Angiogenin Using a Sandwich ELISA Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8057130#angiogenin-108-122-elisa-kit-protocoland-data-analysis]

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